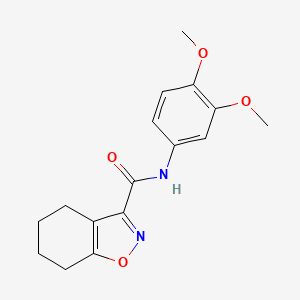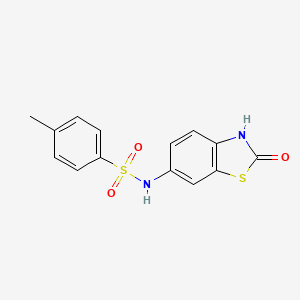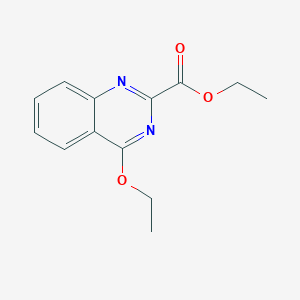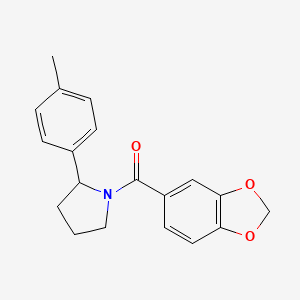
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP belongs to the class of drugs known as psychostimulants and is used primarily as a research tool to investigate the mechanisms of action of other psychostimulants such as cocaine and amphetamines.
Aplicaciones Científicas De Investigación
CPP has been used extensively in scientific research as a tool to investigate the mechanisms of action of other psychostimulants such as cocaine and amphetamines. CPP is often used as a reference compound in studies that aim to understand the behavioral, neurochemical, and molecular effects of these drugs. Additionally, CPP has been used to study the role of dopamine transporters in the brain and their involvement in drug addiction.
Mecanismo De Acción
CPP acts as a dopamine reuptake inhibitor, similar to cocaine and amphetamines. It binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects of CPP.
Biochemical and Physiological Effects:
CPP has been shown to increase locomotor activity and induce stereotypic behaviors in rodents. It has also been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. Additionally, CPP has been shown to increase the expression of immediate early genes, such as c-fos, in the brain, indicating that it activates neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP in lab experiments is that it is a well-characterized reference compound that has been extensively studied. This makes it an ideal tool for investigating the mechanisms of action of other psychostimulants. However, one limitation of using CPP is that it may not fully replicate the effects of other psychostimulants, as it has a different mechanism of action and pharmacokinetic profile.
Direcciones Futuras
There are several future directions for research involving CPP. One area of interest is the role of CPP in drug addiction and relapse. CPP has been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. Understanding the mechanisms by which CPP and other psychostimulants affect dopamine release in this region could lead to new treatments for drug addiction. Additionally, research could focus on developing new compounds that are structurally similar to CPP but have improved pharmacokinetic properties and a more similar mechanism of action to other psychostimulants.
Métodos De Síntesis
CPP can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form 2-chlorophenylhydrazine. The resulting compound is then reacted with pyrrolidine-1-carboxylic acid to form CPP.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-10-5-4-9-14(15)16-11-6-12-20(16)17(21)19-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRKFLXLNZPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)
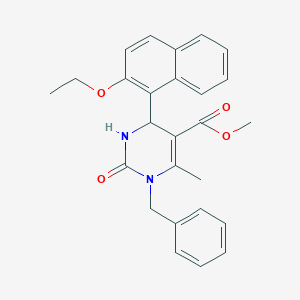
![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)
![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)
